molecular formula C7H3ClFNS B8626438 2-Chloro-3-fluorophenylisothiocyanate

2-Chloro-3-fluorophenylisothiocyanate

Cat. No.: B8626438
M. Wt: 187.62 g/mol
InChI Key: KZCXOQGMMHOJNL-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorophenylisothiocyanate is a halogenated aromatic isothiocyanate characterized by a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 3, along with an isothiocyanate (–N=C=S) functional group. Isothiocyanates are known for their reactivity as electrophiles, forming thiourea derivatives upon reaction with amines, which is critical in drug development and polymer chemistry .

Properties

Molecular Formula

C7H3ClFNS

Molecular Weight

187.62 g/mol

IUPAC Name

2-chloro-1-fluoro-3-isothiocyanatobenzene

InChI

InChI=1S/C7H3ClFNS/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H

InChI Key

KZCXOQGMMHOJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-3-fluorophenyl Isocyanate

  • Structural Difference : Replaces the sulfur atom in the isothiocyanate group (–N=C=S) with oxygen (–N=C=O).
  • Reactivity : Isocyanates are generally more reactive toward nucleophiles (e.g., amines, alcohols) due to the higher electrophilicity of the carbonyl carbon compared to thiocarbonyl. This makes isocyanates preferable in polyurethane synthesis.
  • Applications : Used in peptide coupling and polymer industries .
  • Safety : Isocyanates are respiratory irritants and sensitizers, requiring stringent handling protocols (e.g., ventilation, PPE) akin to those for Chlorosulfonyl isocyanate ().

Chlorosulfonyl Isocyanate ()

  • Structural Difference : Contains a sulfonyl (–SO₂–) group adjacent to the isocyanate (–N=C=O), increasing electron-withdrawing effects and reactivity.
  • Reactivity : Reacts violently with water, releasing toxic gases (e.g., HCl, SO₂). In contrast, 2-Chloro-3-fluorophenylisothiocyanate likely exhibits milder hydrolysis due to the absence of sulfonyl groups.
  • Applications : Used in synthesizing sulfonamides and heterocycles, whereas the phenylisothiocyanate derivative may prioritize aromatic functionalization .

Thiophene Fentanyl Hydrochloride ()

  • Structural Difference : Features a thiophene ring and opioid backbone, contrasting with the halogenated phenylisothiocyanate’s simpler aromatic system.
  • Toxicity : While Thiophene fentanyl’s toxicology is understudied (), aromatic isothiocyanates may pose risks due to electrophilic reactivity, necessitating precautions similar to those for hydrofluoric acid or cyanide ().

3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole ()

  • Structural Difference : A complex thiadiazole derivative with multiple aromatic and carbonyl groups.
  • Spectral Data : Infrared (IR) spectra show a broad CO stretch at 1661 cm⁻¹, whereas isothiocyanates typically exhibit C=S stretches near 1200–1400 cm⁻¹. Mass spectrometry (MS) fragmentation patterns (e.g., m/z 547) differ significantly due to molecular complexity .

Comparative Data Table

Compound Functional Groups Reactivity Highlights Key Applications Toxicity Notes
This compound –N=C=S, Cl, F Electrophilic S-site for amine coupling Drug intermediates, polymers Likely irritant (infer from )
2-Chloro-3-fluorophenyl isocyanate –N=C=O, Cl, F High electrophilicity for nucleophiles Polyurethanes, peptides Respiratory sensitizer
Chlorosulfonyl isocyanate –SO₂–N=C=O Explosive hydrolysis, releases toxic gases Sulfonamide synthesis Corrosive, toxic gases
Thiophene fentanyl Thiophene, opioid backbone μ-opioid receptor agonist Illicit analgesics (regulated) Understudied

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